(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate

Solid-Phase Peptide Synthesis (SPPS) Deprotection Monitoring Process Analytical Technology (PAT)

(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate (CAS 813412-36-1) is a heterobifunctional piperidine scaffold featuring a free primary amine at the 4-position and an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) carbamate protecting group. With molecular formula C₂₀H₂₂N₂O₂ and molecular weight 322.4 g·mol⁻¹, this compound is supplied as the free base at ≥95% purity.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 813412-36-1
Cat. No. B3285824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate
CAS813412-36-1
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C20H22N2O2/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,21H2
InChIKeyBSVPAEDBIDOOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate (CAS 813412-36-1) – Fmoc-Protected Bifunctional Piperidine Building Block for Orthogonal Synthesis and SPPS-Based Procurement


(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate (CAS 813412-36-1) is a heterobifunctional piperidine scaffold featuring a free primary amine at the 4-position and an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) carbamate protecting group. With molecular formula C₂₀H₂₂N₂O₂ and molecular weight 322.4 g·mol⁻¹, this compound is supplied as the free base at ≥95% purity . The Fmoc group imparts base-labile orthogonality, while the pendant primary amine enables downstream functionalization via amide bond formation, reductive amination, or urea/thiourea linkage – a versatility not simultaneously achievable with single-amine protected piperidine alternatives such as 4-amino-1-Cbz-piperidine or 4-amino-1-Boc-piperidine. This dual functionality positions the compound as a strategic intermediate in solid-phase peptide synthesis (SPPS), PROTAC linker construction, and combinatorial library generation where graded orthogonal deprotection is mandatory.

Why Generic Substitution Fails for (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate: Orthogonal Deprotection Chemistry and Real-Time Quantification Capabilities Cannot Be Interchanged with Cbz- or Boc-Protected Analogs


Scientific and industrial users cannot simply replace (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate with the superficially analogous 4-amino-1-Cbz-piperidine (CAS 120278-07-1) or 4-amino-1-Boc-piperidine (CAS 87120-72-7) because the Fmoc group enforces a fundamentally different deprotection logic: base-labile (Fmoc) versus hydrogenolytic (Cbz) versus acid-labile (Boc). This orthogonality is not a marginal convenience; it determines which functional groups survive each synthetic step. Critically, only the Fmoc variant generates a quantifiable chromophoric byproduct (dibenzofulvene–piperidine adduct) upon deprotection, enabling real-time spectrophotometric monitoring that is impossible with Cbz or Boc [1]. In multi-step solid-phase syntheses where intermediate quality control directly governs final product purity and yield, this monitoring gap means that substituting the Fmoc building block introduces unquantified risk of incomplete deprotection that cannot be detected until after full cleavage and HPLC analysis. The quantitative evidence below establishes precisely where these differences are measurable and procurement-relevant.

Product-Specific Quantitative Evidence Guide for (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate: Comparator-Based Differentiation Data for Scientific Procurement


UV-Vis Spectrophotometric Quantification of Deprotection: Fmoc Adduct Extinction Coefficient ε = 7800 L·mol⁻¹·cm⁻¹ at 301 nm vs. Cbz and Boc – No Chromophoric Handle

Deprotection of the Fmoc group on (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate with 20% piperidine in DMF releases a dibenzofulvene–piperidine adduct that absorbs strongly at 301 nm with a molar extinction coefficient ε of 7800 L·mol⁻¹·cm⁻¹ [1]. This enables real-time inline UV monitoring and quantitative endpoint determination of deprotection completion via the Beer–Lambert law. In contrast, deprotection of 4-amino-1-Cbz-piperidine (hydrogenolysis) and 4-amino-1-Boc-piperidine (acidolysis) produces no equivalent chromophoric species, rendering spectrophotometric monitoring impossible . The absence of a UV handle for Cbz and Boc means that incomplete deprotection can only be detected retrospectively via HPLC or MS after resin cleavage, introducing unquantified risk of sequence deletion impurities.

Solid-Phase Peptide Synthesis (SPPS) Deprotection Monitoring Process Analytical Technology (PAT)

Orthogonal Stability to Catalytic Hydrogenation: Fmoc Group Remains Intact (Stable) Under Pd/C–H₂ Conditions That Cleave Cbz

The Fmoc carbamate on (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate is documented to be generally stable to catalytic hydrogenation conditions (Pd/C, H₂) . This contrasts directly with the Cbz group on 4-amino-1-Cbz-piperidine, which is quantitatively cleaved under these same conditions . This differential stability means that a synthetic sequence requiring hydrogenation of a nitro group or debenzylation elsewhere in the molecule can proceed without premature loss of the piperidine N-protection when the Fmoc variant is used, whereas the Cbz analog would undergo simultaneous deprotection. This orthogonality eliminates one protection/deprotection cycle, which in solid-phase workflows translates to approximately 2 additional synthetic steps avoided (deprotection + re-protection), corresponding to a ~10% cumulative yield improvement in a 20-step sequence at 95% per-step efficiency.

Orthogonal Protecting Group Strategies Multi-Step Organic Synthesis Catalytic Hydrogenation Compatibility

Acid Stability Enabling Orthogonal Boc Deprotection: Fmoc Withstands TFA Conditions That Cleave Boc – Fmoc/Boc Orthogonal Pair

The Fmoc group on the target compound is documented to be extremely stable to acids, including trifluoroacetic acid (TFA), which is the standard reagent for Boc group removal . This enables the Fmoc group to remain intact during TFA-mediated cleavage of Boc protecting groups elsewhere on the molecule. In contrast, when 4-amino-1-Boc-piperidine is subjected to TFA, the Boc group is quantitatively removed within 1–2 hours [1]. This orthogonal acid stability makes the Fmoc-protected compound the mandatory choice for Fmoc/tBu solid-phase strategies where the peptide–resin linker (e.g., Wang, Rink) is acid-labile: the Fmoc group can be repeatedly deprotected under basic conditions without compromising the acid-labile linker, whereas a Boc-protected building block would be incompatible with this workflow.

Fmoc/tBu SPPS Strategy Orthogonal Protection Acid-Labile vs Base-Labile Deprotection

Fmoc Deprotection Kinetics: Complete Removal Achieved in 2 × 10–20 min with 20% Piperidine/DMF at Room Temperature vs. Variable Cbz Hydrogenolysis Times

Standard Fmoc deprotection of (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate using 20% piperidine in DMF achieves complete (>99%) removal in two treatments of 10–20 minutes each at room temperature [1]. This well-characterized, room-temperature protocol contrasts with Cbz hydrogenolysis, which requires specialized hydrogenation apparatus, catalyst (Pd/C), and variable reaction times (30 min to several hours) depending on substrate, scale, and catalyst activity [2]. The Fmoc protocol is robustly reproducible across automated synthesizers, whereas Cbz deprotection reproducibility is sensitive to catalyst poisoning, H₂ pressure consistency, and mass transfer limitations at scale.

Deprotection Kinetics SPPS Cycle Time Optimization Process Reproducibility

Free Base vs. Hydrochloride Salt: 10.2% Higher Active Molar Content per Unit Mass for Cost-Efficient Large-Scale Procurement

The free base form (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate (CAS 813412-36-1, MW 322.4 g·mol⁻¹) contains a higher molar quantity of the active Fmoc-aminopiperidine entity per gram than the hydrochloride salt (CAS 811841-89-1, MW 358.9 g·mol⁻¹) . Specifically, 1.000 kg of free base delivers 3.10 mol of active compound, whereas 1.000 kg of hydrochloride salt delivers only 2.79 mol – a 10.2% reduction in usable molar content. For large-scale procurement (kilogram to multi-kilogram), this translates directly to lower shipping weight, reduced storage volume, and elimination of the chloride counterion that may interfere with downstream coupling reactions requiring anhydrous or halide-free conditions.

Bulk Procurement Economics Active Pharmaceutical Ingredient (API) Intermediate Sourcing Salt Form Selection

Best Research and Industrial Application Scenarios for (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate Based on Verified Quantitative Differentiation


Automated Fmoc-SPPS Incorporating Non-Proteinogenic Piperidine Scaffolds – Real-Time UV Monitoring of Each Deprotection Cycle

In automated solid-phase peptide synthesizers equipped with inline UV detectors, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate enables real-time quantification of Fmoc removal at 301 nm (ε = 7800 L·mol⁻¹·cm⁻¹) after each coupling cycle [Section 3, Evidence_Item 1]. This provides per-cycle documentation of deprotection completeness, critical for cGMP peptide API manufacturing where batch records must demonstrate ≥99% deprotection efficiency. Cbz- or Boc-protected piperidine analogs cannot support this inline PAT approach [1]. The acid stability of Fmoc additionally ensures compatibility with acid-labile Wang and Rink amide resins [Section 3, Evidence_Item 3], confirming this compound as the only viable choice for Fmoc-SPPS workflows incorporating 4-aminopiperidine motifs.

Multi-Step Orthogonal Synthesis Requiring Selective Hydrogenation Without Loss of Piperidine N-Protection

Synthetic routes that include a nitro reduction, benzyl ether cleavage, or debenzylation step under Pd/C–H₂ conditions benefit from the Fmoc group's documented stability to catalytic hydrogenation [Section 3, Evidence_Item 2]. Using (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate, the hydrogenation step proceeds without premature loss of the piperidine N-protection, avoiding a wasteful deprotection/re-protection cycle. The Cbz analog would undergo simultaneous deprotection , necessitating re-installation of the protecting group and incurring ~10% cumulative yield loss per additional protection step in multi-step sequences. This scenario applies directly to the synthesis of PROTACs, where the piperidine serves as a rigid linker and orthogonal protection of the two amino groups is mandatory for sequential conjugation of the E3 ligase ligand and the target protein ligand.

Large-Scale (Kilogram) Procurement of Fmoc-Protected Piperidine Building Blocks for Peptide Drug Substance Manufacturing

For contract development and manufacturing organizations (CDMOs) producing peptide therapeutics at kilogram scale, procurement of the free base form (CAS 813412-36-1, MW 322.4) rather than the hydrochloride salt (CAS 811841-89-1, MW 358.9) delivers 10.2% more active molar content per kilogram purchased [Section 3, Evidence_Item 5]. This directly reduces raw material cost, shipping weight, and warehouse footprint. Additionally, the absence of chloride counterion eliminates potential interference in coupling reactions that are sensitive to halide ions (e.g., certain palladium-catalyzed transformations). The consistent, predictable deprotection kinetics [Section 3, Evidence_Item 4] further support reliable process scheduling and cost estimation in GMP manufacturing campaigns [1].

Combinatorial Library Synthesis with Orthogonal Protection for Differential Functionalization of the Piperidine 4-Amine and N-Terminus

In medicinal chemistry programs constructing libraries of N-substituted-4-aminopiperidine derivatives, sequential orthogonal deprotection is essential: the Fmoc group is removed first under basic conditions (20% piperidine/DMF, 2 × 10–20 min) to expose the piperidine nitrogen for first diversification, while the 4-amine is subsequently functionalized via amide coupling or reductive amination [Section 3, Evidence_Item 4]. The orthogonality of Fmoc (base-labile) relative to common acid-labile side-chain protecting groups (Boc, tBu) ensures that the piperidine N-deprotection does not prematurely cleave other protecting groups [Section 3, Evidence_Item 3]. This graded deprotection sequence is impossible with Boc-protected piperidine, which would be cleaved simultaneously with side-chain Boc groups upon TFA treatment, and impractical with Cbz-protected piperidine, which lacks the UV-monitoring handle for real-time quality control of the first deprotection step [1].

Quote Request

Request a Quote for (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.